
2,3-Bis(acetylsulfanyl)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(acetylsulfanyl)butanedioic acid is a chemical compound with the molecular formula C8H10O6S2 It is known for its unique structure, which includes two acetylsulfanyl groups attached to a butanedioic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(acetylsulfanyl)butanedioic acid typically involves the reaction of ethyl xanthate with 2,3-dibromosuccinic acid. This reaction produces 2,3-diethyl xanthate-1,4-succinic acid, which is then hydrolyzed to yield 2,3-dimercaptosuccinate. The final step involves acidifying the 2,3-dimercaptosuccinate solution to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same chemical reactions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(acetylsulfanyl)butanedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetylsulfanyl groups to thiol groups.
Substitution: The acetylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(acetylsulfanyl)butanedioic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s thiol groups make it useful in studying redox biology and thiol-disulfide exchange reactions.
Industry: Used in the production of specialty chemicals and materials with specific functional properties
Wirkmechanismus
The mechanism of action of 2,3-Bis(acetylsulfanyl)butanedioic acid involves its ability to participate in redox reactions. The acetylsulfanyl groups can undergo oxidation and reduction, making the compound a versatile reagent in redox chemistry. It can interact with various molecular targets, including enzymes and proteins, through thiol-disulfide exchange reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimercaptosuccinic acid: Similar structure but with thiol groups instead of acetylsulfanyl groups.
2,3-Diacetylmercaptobernsteinsaeure: Another derivative with similar functional groups.
Uniqueness
2,3-Bis(acetylsulfanyl)butanedioic acid is unique due to its acetylsulfanyl groups, which provide distinct chemical reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
17660-55-8 |
|---|---|
Molekularformel |
C8H10O6S2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
2,3-bis(acetylsulfanyl)butanedioic acid |
InChI |
InChI=1S/C8H10O6S2/c1-3(9)15-5(7(11)12)6(8(13)14)16-4(2)10/h5-6H,1-2H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
IGEPXHZQIGLLRI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)SC(C(C(=O)O)SC(=O)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


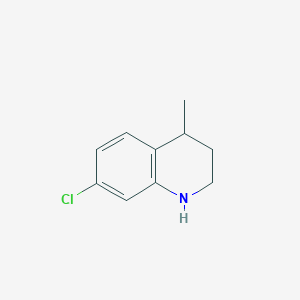
![2-Chloro-4-(5,5-dimethyl-[1,3,2]dioxaborinan-2-yl)-6-nitro-phenylamine](/img/structure/B13990789.png)
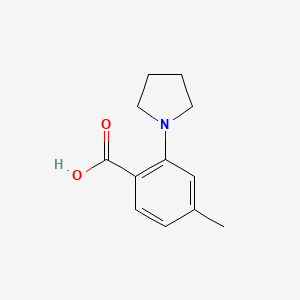

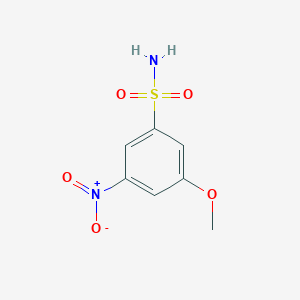
![3a,6a-Dimethyl-3,6-diphenyl-1,4-di[(1,1,1-trimethylsilyl)oxy]perhydropentalene-1,4-dicarbonitrile](/img/structure/B13990807.png)
![4-[(E)-(2,5-dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B13990818.png)
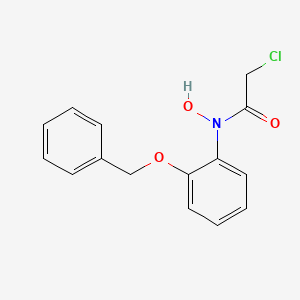

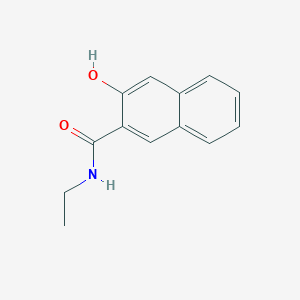
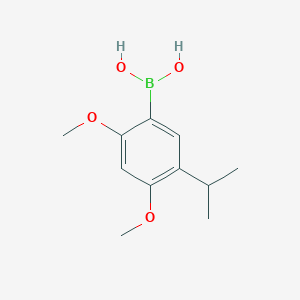
![6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9h-purine](/img/structure/B13990833.png)


